3-(2,4-Dimethylanilino)-5-nitroindol-2-one
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Overview
Description
3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one typically involves the reaction of 2,4-dimethylaniline with 5-nitroisatin under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-dimethylphenyl)imino]-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one
- 3-(3,4-dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4’,3’-f]pyrimidinone
Uniqueness
3-[(2,4-dimethylphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one is unique due to its specific substitution pattern and the presence of both nitro and imino groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.
Properties
Molecular Formula |
C16H13N3O3 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)imino-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C16H13N3O3/c1-9-3-5-13(10(2)7-9)17-15-12-8-11(19(21)22)4-6-14(12)18-16(15)20/h3-8H,1-2H3,(H,17,18,20) |
InChI Key |
MLPFLGRPMKUHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O)C |
Origin of Product |
United States |
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